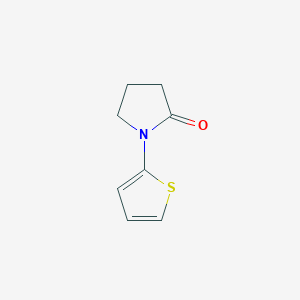

1-(Thiophen-2-YL)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

1-thiophen-2-ylpyrrolidin-2-one |

InChI |

InChI=1S/C8H9NOS/c10-7-3-1-5-9(7)8-4-2-6-11-8/h2,4,6H,1,3,5H2 |

InChI Key |

ULFKNSKUUSXLOO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Scope

DA cyclopropanes, such as dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate, react with 2-aminothiophene in the presence of Ni(ClO₄)₂·6H₂O (10 mol%) to form γ-amino ester intermediates. The reaction proceeds via nucleophilic attack at the electrophilic C(3) position of the cyclopropane, facilitated by the electron-withdrawing ester groups. Subsequent in situ lactamization under reflux with acetic acid yields the pyrrolidin-2-one core, while saponification and thermolysis remove the ester groups to produce the final product.

Key Optimization Parameters :

-

Catalyst Loading : Nickel perchlorate (10 mol%) achieves optimal yields (>90% for aniline derivatives). Reducing catalyst loading to 5 mol% decreases yields by 20–30% due to incomplete conversion.

-

Solvent and Temperature : Dichloromethane (DCM) or dichloroethane (DCE) at 45°C ensures efficient ring-opening, while toluene at reflux (110°C) promotes cyclization.

-

Amine Reactivity : 2-Aminothiophene, though less nucleophilic than aniline, reacts effectively when paired with Y(OTf)₃ (20 mol%), improving yields from <40% to >60% for challenging substrates.

One-Pot Synthesis via Sequential Cyclization and Decarboxylation

A streamlined one-pot procedure eliminates intermediate purification, enhancing practicality for large-scale synthesis:

-

Ring-Opening : DA cyclopropane (1.0 equiv.) and 2-aminothiophene (1.2 equiv.) react in DCM with Ni(ClO₄)₂·6H₂O (10 mol%) at 45°C for 2 hours.

-

Cyclization : The crude mixture is refluxed in toluene with acetic acid (2.0 equiv.) for 7 hours, inducing lactam formation.

-

Saponification : NaOH (2.0 equiv.) in ethanol hydrolyzes the ester groups at room temperature.

-

Decarboxylation : Thermolysis at 160°C under microwave irradiation removes CO₂, yielding this compound.

Yield Data :

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| 2-(Thienyl)cyclopropane | Ni(ClO₄)₂·6H₂O | 58 |

| 2-(Thienyl)cyclopropane | Y(OTf)₃ | 63 |

Challenges and Solutions in Thiophene Functionalization

Electronic and Steric Effects

The electron-deficient nature of thiophene reduces amine nucleophilicity, necessitating catalyst screening. Y(OTf)₃ outperforms Ni(ClO₄)₂·6H₂O in such cases by enhancing electrophilic activation of the cyclopropane.

Byproduct Formation

Competing pathways, such as oligomerization of 2-aminothiophene, are suppressed by using molecular sieves (4 Å) to sequester water. Additionally, maintaining reaction temperatures below 50°C during ring-opening minimizes decomposition.

Alternative Approaches and Comparative Analysis

Post-Functionalization of Pyrrolidin-2-one

Direct N-alkylation of pyrrolidin-2-one with 2-bromothiophene is theoretically feasible but suffers from low regioselectivity and competing side reactions.

Structural Characterization and Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., 2c) confirms the cis-configuration of substituents on the pyrrolidin-2-one ring, a critical factor in bioactivity. NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) verifies the regiochemistry of thiophene attachment, with characteristic shifts observed for the N(1)-thienyl moiety .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-YL)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

1-(Thiophen-2-YL)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death . In its anti-inflammatory action, it may modulate the activity of enzymes and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

Pyrrolidin-2-one Derivatives with Aryl/Heteroaryl Substituents

a. 1-(Pyridin-4-yl)pyrrolidin-2-one

- Structure : Pyridin-4-yl substituent at the 1-position of pyrrolidin-2-one.

- Activity : Antimalarial (inhibits Plasmodium cytochrome P450 enzymes).

- Key Findings: Exhibits potent growth inhibition against Plasmodium falciparum (Pf) and P.

b. 1-(4-Methoxybenzyl)-pyrrolidin-2-one Derivatives

- Structure : N-benzylated pyrrolidin-2-one with methoxy or trifluoromethyl groups.

- Activity : Anti-Alzheimer’s (acetylcholinesterase inhibition).

- Key Findings : Compound 10b showed superior activity to donepezil (a standard drug) in reducing acetylcholinesterase activity and mitigating scopolamine-induced memory deficits .

c. 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one

- Structure : Chloropyrazinyl substituent at the 1-position.

- Activity: Not explicitly stated, but pyrazine derivatives are often explored for antimicrobial or kinase inhibition .

However, the antimalarial and anti-Alzheimer’s activities observed in analogs suggest that substituent electronics (e.g., electron-withdrawing vs. donating groups) critically modulate target affinity.

Antioxidant Pyrrolidin-2-one Derivatives

a. 1-(5-Chloro-2-hydroxyphenyl)-pyrrolidin-2-one Derivatives

- Structure : Chloro-hydroxyphenyl substituents with oxadiazole or triazole moieties.

- Activity : Antioxidant (DPPH radical scavenging and reducing power assays).

- Key Findings : These compounds demonstrated 1.35–1.5× higher antioxidant activity than ascorbic acid, attributed to the hydroxyl group’s radical scavenging capacity .

However, the sulfur atom in thiophene could contribute to metal chelation, a less common mechanism in pyrrolidinone-based antioxidants.

Cardiovascular-Active Pyrrolidin-2-one Derivatives

a. Arylpiperazine-Pyrrolidin-2-one Derivatives (e.g., S-61, S-73)

- Structure : Arylpiperazine linked via alkyl chains to pyrrolidin-2-one.

- Activity: Antiarrhythmic and hypotensive (α1-adrenoceptor antagonism).

- Key Findings :

b. 1-(2-Chlorophenyl)-piperazinyl-pyrrolidin-2-one

- Structure : Chlorophenyl-piperazine substituent.

- Activity: High α1-adrenoceptor affinity (pKi = 7.13) .

Comparison with 1-(Thiophen-2-yl)pyrrolidin-2-one: The thiophene substituent’s planar structure may hinder binding to adrenoceptors compared to bulky arylpiperazine groups. However, its electron-rich nature could facilitate interactions with ion channels implicated in arrhythmias.

a. 4-(Thiophen-2-yl)pyrrolidin-2-one

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.